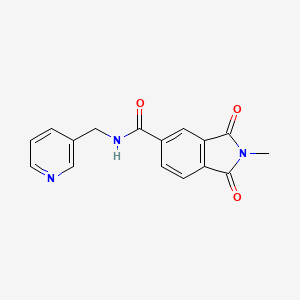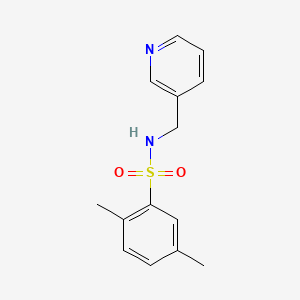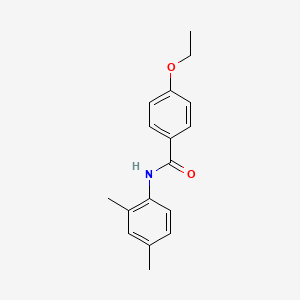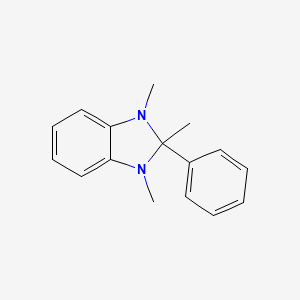
2-methyl-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-methyl-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells, viruses, and bacteria. This compound has been shown to target specific pathways and signaling molecules, leading to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide can induce apoptosis in cancer cells, inhibit viral replication, and kill bacteria. This compound has also been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide in lab experiments is its broad-spectrum activity against cancer cells, viruses, and bacteria. However, this compound has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
Future research on 2-methyl-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide could focus on the development of new drug formulations with improved solubility and reduced toxicity. Other areas of research could include the identification of new targets for this compound and the elucidation of its mechanism of action in different cell types and disease models. Additionally, the potential use of this compound in combination with other drugs or therapies could also be explored.
Synthesemethoden
The synthesis of 2-methyl-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide involves the reaction of 3-aminomethylpyridine with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with methyl iodide to yield the final compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Research has shown that this compound has anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
2-methyl-1,3-dioxo-N-(pyridin-3-ylmethyl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-19-15(21)12-5-4-11(7-13(12)16(19)22)14(20)18-9-10-3-2-6-17-8-10/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNQTEKBDKZUEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-({[(2-hydroxyethyl)(methyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5781385.png)

![3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5781397.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5781403.png)


![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5781424.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5781457.png)

![2-chloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5781468.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5781476.png)
